Adipoyl Coenzyme A (sodium salt)
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Overview
Description
Adipoyl Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. It is also an intermediate in the biosynthesis of adipic acid in genetically modified Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipoyl Coenzyme A (sodium salt) can be synthesized through the enzymatic reaction involving coenzyme A and adipic acid. The reaction typically requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors. The reaction conditions often involve maintaining a pH of around 7.5 and a temperature of approximately 37°C.
Industrial Production Methods: In industrial settings, adipoyl coenzyme A (sodium salt) is produced using genetically modified Escherichia coli strains that have been engineered to express the necessary enzymes for the biosynthesis of adipic acid. The process involves the fermentation of glucose or other carbon sources, followed by the extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Adipoyl Coenzyme A (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different intermediates in metabolic pathways.
Reduction: It can be reduced to form other acyl coenzyme A derivatives.
Substitution: It can participate in substitution reactions where the coenzyme A moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents and catalysts to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of intermediates like succinyl coenzyme A.
Reduction: Formation of reduced acyl coenzyme A derivatives.
Substitution: Formation of various substituted coenzyme A derivatives.
Scientific Research Applications
Adipoyl Coenzyme A (sodium salt) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It plays a role in metabolic studies, particularly in the beta-oxidation of fatty acids.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of adipic acid, which is a precursor for nylon and other polymers.
Mechanism of Action
Adipoyl Coenzyme A (sodium salt) exerts its effects by participating in the beta-oxidation pathway of fatty acids. It acts as a substrate for enzymes involved in the breakdown of dicarboxylic acids. The molecular targets include various acyl coenzyme A dehydrogenases and thiolases. The pathways involved include the peroxisomal beta-oxidation pathway and the tricarboxylic acid cycle .
Comparison with Similar Compounds
Succinyl Coenzyme A: Another intermediate in the tricarboxylic acid cycle.
Acetyl Coenzyme A: A key molecule in metabolism, involved in the citric acid cycle.
Malonyl Coenzyme A: Involved in fatty acid synthesis.
Uniqueness: Adipoyl Coenzyme A (sodium salt) is unique due to its role in the beta-oxidation of dicarboxylic acids and its involvement in the biosynthesis of adipic acid. Unlike other acyl coenzyme A derivatives, it specifically participates in the metabolism of medium-chain dicarboxylic acids .
Properties
Molecular Formula |
C27H44N7NaO19P3S+ |
---|---|
Molecular Weight |
918.7 g/mol |
IUPAC Name |
sodium;6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O19P3S.Na/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);/q;+1/t15-,20-,21-,22+,26-;/m1./s1 |
InChI Key |
LTTVTJHHKYTIFT-QMPRSPLWSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Origin of Product |
United States |
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